Product packaging for 3-Amino-2-ethoxy-6-fluorobenzonitrile(Cat. No.:CAS No. 2155738-95-5)

3-Amino-2-ethoxy-6-fluorobenzonitrile

Cat. No.: B2864921
CAS No.: 2155738-95-5
M. Wt: 180.182
InChI Key: DJODGDWJWVAPNL-UHFFFAOYSA-N
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Description

3-Amino-2-ethoxy-6-fluorobenzonitrile ( 2155738-95-5) is an organic building block with the molecular formula C 9 H 9 FN 2 O and a molecular weight of 180.18 g/mol . This compound features both an amino (-NH 2 ) and a nitrile (-C#N) functional group on a benzene ring that is further substituted with ethoxy and fluorine atoms, making it a valuable intermediate in synthetic and medicinal chemistry research . The primary application of this compound is as a key starting material or precursor in the synthesis of more complex molecules. Substituted 3-aminobenzonitriles are prominent intermediates in various chemical processes, and the presence of multiple functional groups allows for diverse chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions . Its specific structure suggests potential use in the development of pharmaceutical compounds and agrochemicals. This product is offered with a typical purity of 95% and should be stored at room temperature . As a solid for research purposes, proper laboratory practices should be followed. Please note: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FN2O B2864921 3-Amino-2-ethoxy-6-fluorobenzonitrile CAS No. 2155738-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-ethoxy-6-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c1-2-13-9-6(5-11)7(10)3-4-8(9)12/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJODGDWJWVAPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1C#N)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155738-95-5
Record name 3-amino-2-ethoxy-6-fluorobenzonitrile
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Advanced Synthetic Methodologies for 3 Amino 2 Ethoxy 6 Fluorobenzonitrile

Retrosynthetic Dissection of the 3-Amino-2-ethoxy-6-fluorobenzonitrile Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org This process involves breaking key chemical bonds and converting functional groups to identify plausible synthetic pathways. For this compound, the analysis can proceed through several logical disconnections based on its primary functional groups: the amino, ethoxy, and nitrile moieties.

A primary retrosynthetic strategy involves the disconnection of the carbon-nitrogen bond of the amino group. This suggests a late-stage reduction of a corresponding nitro-substituted precursor, such as 2-ethoxy-6-fluoro-3-nitrobenzonitrile . This precursor is advantageous as the electron-withdrawing nitro group can facilitate other reactions on the aromatic ring.

Further dissection of this nitro-intermediate can proceed in two main directions:

Disconnection of the Ether Bond: The ethoxy group can be disconnected via a C-O bond break. This leads to two potential synthetic routes:

An etherification reaction, pointing to 6-fluoro-2-hydroxy-3-nitrobenzonitrile as a precursor.

A Nucleophilic Aromatic Substitution (SNAr) reaction, suggesting a precursor like 2,6-difluoro-3-nitrobenzonitrile , where one fluorine atom is displaced by an ethoxide nucleophile.

Disconnection of the Nitrile Group: The cyano group can be retrosynthetically converted to other functionalities.

A cyanation reaction suggests a halogenated precursor, such as 1-bromo-2-ethoxy-6-fluoro-3-nitrobenzene .

A dehydration reaction points to 2-ethoxy-6-fluoro-3-nitrobenzamide as the immediate precursor.

These disconnections outline the primary synthetic strategies that will be explored in the following sections, focusing on the introduction of the nitrile and ethoxy groups onto a suitably substituted benzene (B151609) ring.

Strategies for Nitrile Group Introduction

The nitrile functional group is a versatile component in organic synthesis, serving as a precursor to amines, carboxylic acids, and various heterocyclic compounds. numberanalytics.comnumberanalytics.com Its introduction into an aromatic framework like that of this compound can be achieved through several reliable methods.

Cyanation Reactions of Aromatic Halides

One of the most direct methods for introducing a nitrile group onto an aromatic ring is the substitution of a halide. This can be accomplished using classical or modern catalytic approaches.

Rosenmund-von Braun Reaction: This long-established method involves the reaction of an aryl halide with copper(I) cyanide (CuCN), typically at elevated temperatures. A patent for the synthesis of substituted 3-aminobenzonitriles describes reacting a substituted 3-aminochlorobenzene with a cyano-donating reagent like CuCN. google.com This process could be adapted for a precursor like 3-amino-1-bromo-2-ethoxy-6-fluorobenzene to yield the target compound.

Transition-Metal Catalyzed Cyanation: Modern synthetic chemistry often employs palladium or nickel catalysts to achieve cyanation under milder conditions with a broader substrate scope. Reagents such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂) can be used in the presence of a suitable catalyst, such as one based on Ni(0) with triphenylphosphine (B44618) ligands or various palladium complexes. google.com These methods offer an alternative to the often harsh conditions of the Rosenmund-von Braun reaction.

Dehydration of Amides or Aldoximes

An alternative pathway to the nitrile group is through the dehydration of a primary amide or an aldoxime. nih.gov This approach avoids the use of potentially toxic cyanide reagents in the final cyanation step. The synthesis would begin with the corresponding carboxylic acid or aldehyde, which is then converted to the amide or oxime before the final dehydration step.

For the synthesis of this compound, the immediate precursor would be 3-Amino-2-ethoxy-6-fluorobenzamide . This amide can be dehydrated using a variety of reagents. nih.govorganic-chemistry.orggoogle.commasterorganicchemistry.com The choice of reagent often depends on the sensitivity of other functional groups present in the molecule.

Dehydrating AgentTypical ConditionsReference
Phosphorus pentoxide (P₂O₅)Heating, often neat or in a high-boiling solvent. masterorganicchemistry.com
Thionyl chloride (SOCl₂)Often used with a base like pyridine (B92270) or triethylamine.
Oxalyl chlorideUsed with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org
Propylphosphonic anhydride (B1165640) (T3P®)Mild conditions, often with a base in an aprotic solvent. organic-chemistry.org
Phosphorus trichloride (B1173362) (PCl₃)Reaction with an amine base in a solvent like chloroform. nih.gov

Approaches to Ethoxy Group Incorporation

The introduction of the ethoxy group onto the benzonitrile (B105546) framework is a critical step that can be achieved either by forming the ether linkage directly on a pre-existing ring or by building the ring with the ethoxy group already in place. The most common strategies involve nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) with Alkoxide Reagents

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for modifying aromatic rings that are activated by electron-withdrawing groups. byjus.comlibretexts.org The nitrile group (-CN) is strongly electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack, particularly at the ortho and para positions.

In a potential synthetic route for this compound, a precursor such as 3-Amino-2,6-difluorobenzonitrile could be used. The fluorine atom at the C-2 position is activated by the adjacent nitrile group and the fluorine at C-6. Fluorine is an excellent leaving group in SNAr reactions, not because of its stability as an anion, but because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. libretexts.orgyoutube.com The reaction with sodium ethoxide (NaOEt) in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF) would lead to the selective displacement of the C-2 fluorine atom to form the desired ethoxy ether.

Etherification of Hydroxy-Substituted Benzonitriles

The Williamson ether synthesis is a classic and reliable method for forming ethers. This approach would involve a hydroxy-substituted benzonitrile as a precursor, such as 3-Amino-6-fluoro-2-hydroxybenzonitrile .

The synthesis proceeds in two steps:

Deprotonation: The phenolic hydroxyl group is deprotonated by a suitable base to form a more nucleophilic phenoxide ion. Common bases for this step include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).

Alkylation: The resulting phenoxide ion is then reacted with an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄). The phenoxide acts as a nucleophile, displacing the halide or sulfate leaving group to form the desired ethyl ether.

This method is highly effective and its primary consideration is ensuring the chosen base does not react with other sensitive functional groups on the molecule.

Regioselective Installation and Transformation of the Amino Functionality

One of the most reliable and widely used methods for introducing an aromatic amino group is through the reduction of a corresponding nitro compound. This strategy is highly effective for the synthesis of this compound, proceeding via the intermediate 2-ethoxy-6-fluoro-3-nitrobenzonitrile . The strong electron-withdrawing nature of the nitro group in the precursor facilitates its reduction to an amine under various conditions.

Commonly employed methods include catalytic hydrogenation and metal-acid reductions. Catalytic hydrogenation using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel is a clean and efficient method. Alternatively, reduction using metals like iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl or acetic acid) provides a robust and cost-effective route. These methods are generally high-yielding and tolerate a wide range of other functional groups, making them suitable for complex intermediates.

Reducing AgentTypical ConditionsAdvantagesPotential Limitations
H₂ / Pd/CMethanol or Ethanol, Room Temperature, 1-4 atm H₂High yield, clean reaction, mild conditionsRequires specialized hydrogenation equipment
Fe / HCl or NH₄ClEthanol/Water, RefluxInexpensive, effectiveRequires stoichiometric amounts of metal, acidic workup
SnCl₂·2H₂OEthanol or Ethyl Acetate, RefluxMilder than Fe/HCl, good for sensitive substratesGenerates tin-based waste
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous/Organic Biphasic System, Room TemperatureMild, useful for selective reductionsCan require phase-transfer catalyst, aqueous waste

Direct amination involves the introduction of the amino group through a substitution reaction on an activated aromatic ring. The most relevant technique in this context is Nucleophilic Aromatic Substitution (SNAr). For this strategy to be viable, a precursor molecule bearing a good leaving group (such as a halogen) at the C3 position is required, for instance, 3-bromo-2-ethoxy-6-fluorobenzonitrile .

The aromatic ring in such a precursor is activated towards nucleophilic attack by the electron-withdrawing effects of the cyano group and the fluorine atom. masterorganicchemistry.comlibretexts.org The reaction would proceed by the attack of an ammonia (B1221849) equivalent (e.g., aqueous ammonia, sodium amide) on the carbon bearing the leaving group. researchgate.net This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, which then collapses by expelling the leaving group to yield the final aminated product. masterorganicchemistry.comlibretexts.org This method offers a direct route to the amino group, although it may require harsh conditions such as high temperatures and pressures, and the synthesis of the required precursor can be complex.

Precursor (LG = Leaving Group)Aminating AgentTypical ConditionsKey Considerations
3-Chloro/Bromo-2-ethoxy-6-fluorobenzonitrileAqueous Ammonia (NH₃·H₂O)High Temperature (150-200 °C), High Pressure, optional Cu catalystRequires autoclave; potential for side reactions.
3-Chloro/Bromo-2-ethoxy-6-fluorobenzonitrileSodium Amide (NaNH₂)Liquid Ammonia or inert solvent (Toluene), -33 °C to RTStrongly basic conditions; risk of benzyne (B1209423) formation.
2-ethoxy-3,6-difluorobenzonitrileAmmonia in DMSO100-150 °CSelectivity of substituting the C3-F over the C6-F must be considered.

Management of the Fluorine Substituent in Synthesis

The fluorine atom at the C6 position is a key feature of the target molecule. Its presence can be managed by either carrying it through the synthesis from an appropriately fluorinated starting material or by introducing it at a specific stage onto a pre-functionalized ring.

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent (like n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. organic-chemistry.org In a precursor such as 2-ethoxy-6-fluorobenzonitrile , both the ethoxy and fluoro groups can act as DMGs. The ethoxy group is a moderately strong DMG, directing lithiation to the C3 position. organic-chemistry.orgharvard.edu The fluorine atom also directs ortho-lithiation, which would occur at the C5 position.

Given the established hierarchy of DMGs, the ethoxy group is generally more potent than fluorine, making lithiation at C3 the favored pathway. The resulting aryllithium intermediate can then be trapped with an electrophilic aminating reagent (e.g., di-tert-butyl azodicarboxylate followed by hydrolysis) to install the amino group precisely at the C3 position. This method offers excellent regiocontrol, leveraging existing functional groups to guide the reaction.

An alternative approach is to introduce the fluorine atom late in the synthesis onto a non-fluorinated precursor like 3-amino-2-ethoxybenzonitrile . This involves an electrophilic aromatic substitution reaction using a fluorinating agent. The existing amino and ethoxy groups are strong activating, ortho-, para-directing groups.

The C6 position is para to the strongly activating amino group at C3 and meta to the ethoxy group at C2. The directing influence of the amino group is dominant, making the C6 position highly susceptible to electrophilic attack. Therefore, treatment of 3-amino-2-ethoxybenzonitrile with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, would be expected to regioselectively install the fluorine atom at the desired C6 position. mdpi.com

Precursor SubstrateFluorinating AgentTypical ConditionsMechanism
3-Amino-2-ethoxybenzonitrileSelectfluor® (F-TEDA-BF₄)Acetonitrile or DMF, Room TemperatureElectrophilic Aromatic Substitution (SEAr)
3-Amino-2-ethoxybenzonitrileN-Fluorobenzenesulfonimide (NFSI)Triflic Acid or other strong acid catalyst, CH₂Cl₂Electrophilic Aromatic Substitution (SEAr)

Convergent and Linear Synthetic Pathways to this compound

A linear synthesis involves the sequential modification of a single starting material. A plausible linear route could begin with a polysubstituted fluorinated benzene and introduce the required functional groups one by one. For example, starting from 2,4-difluoronitrobenzene, a sequence of reactions could be:

Ethoxylation: A regioselective SNAr reaction with sodium ethoxide to displace the fluorine at the C2 position, which is ortho to the activating nitro group, yielding 2-ethoxy-4-fluoronitrobenzene.

Cyanation: Conversion of the remaining fluorine at C4 to a nitrile group. This could be achieved via another SNAr reaction with a cyanide salt (e.g., KCN in DMSO) or through metal-catalyzed cyanation, yielding 2-ethoxy-3-nitro-6-fluorobenzonitrile (a positional isomer of the desired precursor). A more effective linear route would start with a precursor where the substituents are already in the correct relative positions, such as 2,5-difluoronitrobenzene, to build the desired substitution pattern.

Reduction: Final reduction of the nitro group to afford the target amine.

A convergent synthesis , in contrast, involves preparing separate fragments of the molecule and then combining them in a late-stage coupling step. For a small molecule like this compound, a purely convergent approach is less common than for larger structures. However, a semi-convergent strategy could be envisioned. For instance, a pre-made 3-amino-6-fluorobenzonitrile fragment could be coupled with a reagent that introduces the ethoxy group at the C2 position. This might involve an ortho-metalation of the aniline (B41778) (after protection) followed by reaction with an electrophilic ethoxylating agent. While potentially shorter, this route's feasibility would depend heavily on the efficiency and regioselectivity of the key coupling step. For this specific target, a well-designed linear sequence often proves more practical and efficient.

Chemical Reactivity and Derivatization Pathways of 3 Amino 2 Ethoxy 6 Fluorobenzonitrile

Reactivity at the Benzonitrile (B105546) Moiety

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the triple bond can participate in reduction and cycloaddition reactions.

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon atom of the nitrile group in 3-Amino-2-ethoxy-6-fluorobenzonitrile is a primary site for nucleophilic attack. wikipedia.org Such reactions break the pi bonds of the nitrile, leading to the formation of imine intermediates, which can be subsequently hydrolyzed to yield ketones. wikipedia.org A prominent example of this transformation is the reaction with organometallic reagents, such as Grignard reagents (R-MgBr). The addition of a Grignard reagent to the nitrile, followed by an aqueous acidic workup, results in the formation of a ketone.

The reactivity of the nitrile group is modulated by the electronic effects of the other ring substituents. The electron-donating amino and ethoxy groups tend to decrease the electrophilicity of the nitrile carbon, potentially slowing the rate of nucleophilic attack. Conversely, the inductively electron-withdrawing fluorine atom partially counteracts this effect.

Table 1: Representative Nucleophilic Addition Reactions at the Benzonitrile Moiety

Reaction TypeReagentIntermediateFinal Product (after hydrolysis)
Grignard ReactionAlkyl/Aryl Magnesium Halide (e.g., CH₃MgBr)Imine saltKetone
Blaise ReactionOrganozinc reagentsImine saltβ-keto ester
Pinner ReactionAlcohol (e.g., Ethanol), HClImidate hydrochlorideEster

Nitrile Reductions and Their Subsequent Transformations

The nitrile group can be completely reduced to a primary amine (-CH₂NH₂). This transformation is a valuable synthetic tool for introducing a flexible aminomethyl linker. A variety of reducing agents can accomplish this, with common methods including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. Chemical reductions are often performed using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup. These methods effectively convert the benzonitrile into the corresponding benzylamine derivative.

[2+3] Cycloaddition Reactions Involving the Cyano Functionality

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions, providing a direct route to five-membered heterocyclic rings. researchgate.net A significant example is the Huisgen cycloaddition, where the nitrile reacts with an azide (such as sodium azide, NaN₃) to form a tetrazole ring. researchgate.net This reaction often requires a catalyst, such as zinc or copper salts, and elevated temperatures. researchgate.net

Another important [3+2] cycloaddition involves the reaction with nitrile N-oxides. This process yields Δ²-isoxazolines, which are valuable scaffolds in medicinal chemistry. mdpi.com The regioselectivity of these cycloadditions is influenced by the electronic properties of the substituents on both the benzonitrile and the reacting partner. mdpi.com

Table 2: [3+2] Cycloaddition Reactions of Substituted Benzonitriles

ReagentResulting HeterocycleTypical Conditions
Sodium Azide (NaN₃)5-substituted-1H-tetrazoleDMF/H₂O, Copper catalyst, 150-210 °C researchgate.net
Benzonitrile N-oxide3,5-disubstituted-1,2,4-oxadiazoleVaries by solvent and temperature

Transformations of the Aromatic Amino Group

The primary aromatic amino group (-NH₂) is nucleophilic and serves as a key handle for a wide range of chemical modifications, including alkylation, acylation, and diazotization.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with electrophiles.

N-Alkylation: This reaction involves the substitution of one or both hydrogen atoms of the amino group with alkyl groups, yielding secondary or tertiary amines. This can be achieved by reacting this compound with alkyl halides. However, controlling the degree of alkylation to avoid mixtures of mono- and di-alkylated products can be challenging. acs.org Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method. More advanced techniques, such as copper-catalyzed N-alkylation, offer improved control and functional group tolerance. acs.org Nitriles themselves can also serve as alkylating agents under catalytic hydrogenation conditions to selectively produce secondary amines.

N-Acylation: The amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form stable amide derivatives. researchgate.net This reaction is generally high-yielding and chemoselective. The resulting amide group is less activating towards the aromatic ring than the original amino group, a property that can be used to moderate reactivity in subsequent electrophilic aromatic substitution reactions. nih.govtandfonline.com

Table 3: Common N-Alkylation and N-Acylation Reactions for Aromatic Amines

TransformationReagent TypeExample ReagentProduct Type
N-AlkylationAlkyl HalideIodomethane (CH₃I)Secondary/Tertiary Amine
N-AcylationAcyl ChlorideAcetyl Chloride (CH₃COCl)Amide
N-AcylationAcid Anhydride (B1165640)Acetic Anhydride ((CH₃CO)₂O)Amide

Diazotization and Coupling Reactions

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. byjus.comorganic-chemistry.org This reaction is typically performed at low temperatures (0–5 °C) by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). organic-chemistry.org

The resulting aryl diazonium salt is a highly versatile intermediate. The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction. nih.govbyjus.comwikipedia.org This allows for the introduction of functionalities that are difficult to install by other means. For example, treatment with CuCl, CuBr, or CuCN can replace the original amino group with -Cl, -Br, or -CN, respectively. wikipedia.orgorganic-chemistry.org

Furthermore, aryl diazonium salts can act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic compounds (like phenols or anilines) to form azo compounds, which are known for their vibrant colors. This is referred to as azo coupling.

Table 4: Representative Transformations of Aryl Diazonium Salts (Sandmeyer and Related Reactions)

Reagent(s)Introduced Functional GroupReaction Name
Copper(I) Chloride (CuCl)-ClSandmeyer Reaction wikipedia.org
Copper(I) Bromide (CuBr)-BrSandmeyer Reaction wikipedia.org
Copper(I) Cyanide (CuCN)-CNSandmeyer Reaction wikipedia.org
Potassium Iodide (KI)-ISandmeyer-type Reaction organic-chemistry.org
Water (H₂O), heat-OHHydrolysis wikipedia.org
Tetrafluoroboric Acid (HBF₄), heat-FSchiemann Reaction organic-chemistry.org

Condensation Reactions with Electrophilic Partners

The primary amino group in this compound serves as a nucleophilic center, readily participating in condensation reactions with a range of electrophilic partners. This reactivity is a cornerstone of its utility in the synthesis of more complex molecular architectures, particularly heterocyclic compounds.

Common electrophilic partners for aminobenzonitriles include aldehydes and ketones. The initial step of these reactions typically involves the nucleophilic attack of the amino group on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine). While specific studies on this compound are not prevalent in the literature, the reactivity of analogous 2-aminobenzonitriles suggests that it would readily undergo such transformations.

For instance, the condensation of 2-aminobenzonitriles with various aldehydes can lead to the formation of dihydroquinazolinones, a class of compounds with significant biological activity. The reaction proceeds through the initial imine formation, followed by an intramolecular cyclization involving the nitrile group. The specific conditions for these reactions, such as the choice of catalyst (acidic or basic) and solvent, can influence the reaction rate and the yield of the final product.

The following table provides a hypothetical overview of potential condensation reactions based on the known reactivity of similar aminobenzonitriles.

Electrophilic PartnerReaction TypePotential Product Class
Aromatic AldehydesCondensationSchiff Bases, Dihydroquinazolines
Aliphatic KetonesCondensationSchiff Bases
Acid ChloridesAcylationAmides
AnhydridesAcylationAmides

It is important to note that the electronic nature of the electrophile will significantly impact the reaction's feasibility and conditions. Electron-deficient carbonyl compounds, for example, will be more reactive towards the nucleophilic amino group.

Chemical Behavior of the Ethoxy Substituent

The ethoxy (-OCH2CH3) group, an ether linkage to the aromatic ring, exhibits characteristic chemical behavior, particularly in its response to acidic and basic conditions.

Aryl ethers, such as the ethoxy group in this compound, are generally stable but can undergo cleavage under stringent acidic conditions. This reaction typically proceeds via protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol (ethanol in this case). Subsequently, a nucleophile, often the conjugate base of the strong acid used, attacks the carbon of the ethyl group in an SN2 manner or the aromatic carbon. However, nucleophilic attack on an sp2-hybridized aromatic carbon is generally disfavored. Therefore, the more likely pathway involves the cleavage of the ethyl-oxygen bond.

Strong protic acids such as hydroiodic acid (HI) and hydrobromic acid (HBr) are commonly employed for the cleavage of aryl ethers. The reaction with HI, for instance, would be expected to yield 3-amino-6-fluoro-2-hydroxybenzonitrile and ethyl iodide. The conditions for such reactions are typically harsh, often requiring elevated temperatures.

The ethoxy group in this compound is expected to be stable under a wide range of basic conditions. Ether linkages are generally unreactive towards bases, making them useful as protecting groups in syntheses involving basic reagents.

Under acidic conditions, the stability of the ethoxy group is dependent on the strength of the acid and the reaction temperature. While it is resistant to cleavage by weak acids, strong acids can induce the cleavage reaction as described above. The stability of the ethoxy group under various pH conditions is summarized in the table below.

ConditionStability of Ethoxy Group
Strong Base (e.g., NaOH, KOH)High
Weak Base (e.g., NaHCO3)High
Weak Acid (e.g., Acetic Acid)High
Strong Acid (e.g., HBr, HI)Low (cleavage may occur)

The Influence of the Fluorine Atom on Aromatic Reactivity

The fluorine atom at the 6-position of the benzonitrile ring exerts a significant influence on the molecule's reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution (EAS), the substituents already present on the aromatic ring dictate the position of the incoming electrophile. The directing effects of the substituents on this compound are a combination of the activating amino group and the deactivating but ortho, para-directing fluorine atom, as well as the meta-directing nitrile group.

The amino group (-NH2) is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance. The ethoxy group is also an activating ortho, para-director. The fluorine atom, while electronegative and thus deactivating the ring towards electrophilic attack through a strong inductive effect, also possesses lone pairs of electrons that can be donated to the ring via resonance, making it an ortho, para-director. The nitrile group (-CN) is a strong electron-withdrawing group and acts as a meta-director.

In a competitive scenario like this, the powerful activating effect of the amino group is expected to dominate the directing effects of the other substituents. Therefore, incoming electrophiles will be primarily directed to the positions ortho and para to the amino group. The positions ortho to the amino group are the 2- and 4-positions, and the para position is the 6-position. Since the 2- and 6-positions are already substituted, electrophilic attack is most likely to occur at the 4-position. Steric hindrance from the adjacent ethoxy group at the 2-position might further favor substitution at the 4-position.

The predicted directing effects are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Effect
-NH23ActivatingOrtho, Para
-OCH2CH32ActivatingOrtho, Para
-F6DeactivatingOrtho, Para
-CN1DeactivatingMeta

The fluorine atom plays a crucial role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group.

The presence of the strongly electron-withdrawing nitrile group ortho to the fluorine atom significantly activates the ring for nucleophilic attack. The nitrile group helps to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. researchgate.net

Furthermore, fluorine is a reasonably good leaving group in SNAr reactions, particularly when the carbon it is attached to is activated by an ortho or para electron-withdrawing group. youtube.comresearchgate.netyoutube.commasterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and thus more susceptible to attack by a nucleophile. researchgate.net Therefore, it is plausible that this compound could undergo nucleophilic aromatic substitution where the fluorine atom is displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates. This reactivity provides a valuable pathway for the further derivatization of the molecule.

Chemo- and Regioselectivity Challenges in Multi-Substituted Benzonitriles

The presence of multiple, electronically diverse substituents on the benzonitrile ring of this compound gives rise to significant challenges in controlling the chemo- and regioselectivity of its reactions.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution reactions, the directing effects of the substituents are crucial. The amino and ethoxy groups are both ortho-, para-directing activators, while the nitrile group is a meta-directing deactivator. The fluoro group is an ortho-, para-directing deactivator. The interplay of these effects can lead to a mixture of products.

Substituent

Given the positions of the substituents in this compound, the C4 and C5 positions are the most likely sites for electrophilic attack. The powerful activating and ortho-, para-directing effect of the amino group at C3 would strongly favor substitution at C4. However, the deactivating effect of the adjacent nitrile and the steric hindrance from the ethoxy group could influence the reaction's outcome. The regioselectivity in such complex systems is often difficult to predict without experimental data or computational modeling.

Nucleophilic Aromatic Substitution (SNAr):

The presence of the electron-withdrawing nitrile and fluoro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, as they stabilize the intermediate Meisenheimer complex.

In this compound, the fluorine atom at C6 is a potential leaving group. The nitrile group at C1 is para to the fluorine, which would strongly activate this position for nucleophilic attack. The rate of SNAr reactions with halogens as leaving groups often follows the order F > Cl > Br > I, because the rate-determining step is the attack of the nucleophile, which is favored by the high electronegativity of fluorine.

Chemoselectivity in Derivatization:

The multiple reactive sites in this compound also present chemoselectivity challenges. For example, when attempting to derivatize the amino group, a sufficiently reactive reagent might also interact with the aromatic ring or the nitrile group. Selective protection of certain functional groups may be necessary to achieve the desired transformation.

In the context of synthesizing fused heterocycles, controlling the cyclization pathway is crucial. The reaction conditions can often be tuned to favor one cyclization mode over another, leading to different heterocyclic scaffolds.

This compound is a molecule with a rich and complex chemical reactivity profile. The interplay of its activating and deactivating substituents creates a nuanced landscape for both electrophilic and nucleophilic aromatic substitution, posing significant chemo- and regioselectivity challenges. The presence of the ortho-amino and nitrile groups provides a direct pathway for the synthesis of valuable heterocyclic systems like quinazolines. A thorough understanding of the electronic and steric effects of each substituent is paramount for designing selective and efficient synthetic transformations of this versatile building block. Further experimental and computational studies on this specific molecule would be invaluable for unlocking its full potential in organic synthesis.

Advanced Spectroscopic and Structural Characterization of 3 Amino 2 Ethoxy 6 Fluorobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides intricate details about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Amino-2-ethoxy-6-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers an unambiguous assignment of its structure.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the amino group protons. The aromatic region is expected to show two distinct signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as doublets or more complex multiplets due to coupling with each other and potentially with the fluorine atom. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons, coupled to the methylene protons. The amino (-NH2) protons are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 6.8 - 7.2m1HAromatic CH
~ 6.5 - 6.7m1HAromatic CH
~ 4.5 - 5.0br s2H-NH₂
~ 4.1q2H-OCH₂CH₃
~ 1.4t3H-OCH₂CH₃
Note: Predicted data is based on spectral prediction tools and analysis of similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are anticipated, corresponding to the nine unique carbon atoms in the structure. The spectrum will feature signals for the six aromatic carbons, two carbons of the ethoxy group, and the carbon of the nitrile group. The chemical shifts of the aromatic carbons will be influenced by the attached substituents (amino, ethoxy, fluoro, and nitrile groups). The carbon directly bonded to the fluorine atom is expected to show a characteristic large coupling constant (J-C-F). The nitrile carbon will appear in the characteristic downfield region for cyano groups.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~ 160 (d)C-F
~ 150C-OEt
~ 135C-NH₂
~ 120Aromatic CH
~ 115Aromatic CH
~ 115C-CN
~ 110-CN
~ 65-OCH₂CH₃
~ 15-OCH₂CH₃
Note: Predicted data is based on spectral prediction tools and analysis of similar compounds. 'd' indicates a doublet due to C-F coupling. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic system and will be influenced by the neighboring substituents. Coupling of the fluorine nucleus to the nearby aromatic protons may result in a multiplet structure for the fluorine signal.

Predicted ¹⁹F NMR Data:

Chemical Shift (ppm)MultiplicityAssignment
~ -110 to -130mAr-F
Note: Predicted data is based on spectral prediction tools and referenced against CFCl₃. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the aromatic protons and the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the placement of the substituents on the aromatic ring by observing correlations, for example, between the ethoxy protons and the aromatic carbons, and between the aromatic protons and the nitrile carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching of the primary amine will likely appear as two bands in the region of 3300-3500 cm⁻¹. The C≡N stretch of the nitrile group will give a sharp, medium-intensity band around 2220-2260 cm⁻¹. The C-O stretching of the ethoxy group will be visible in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ range. The C-F stretch is expected in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. The nitrile stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic ring are also often more intense in Raman than in IR.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500MediumN-H Stretch (amine)
3000 - 3100MediumAromatic C-H Stretch
2900 - 3000MediumAliphatic C-H Stretch
2220 - 2260Sharp, MediumC≡N Stretch (nitrile)
1500 - 1600Medium-StrongC=C Aromatic Ring Stretch
1200 - 1250StrongC-O Stretch (aryl ether)
1100 - 1300StrongC-F Stretch
Note: Predicted data is based on characteristic functional group frequencies.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound (Molecular Formula: C₉H₉FN₂O) would be expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group.

Loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement from the ethoxy group.

Loss of a hydrogen cyanide (HCN) molecule from the nitrile and amino groups.

Cleavage of the C-O bond of the ether.

Predicted Mass Spectrometry Fragmentation:

m/zPossible Fragment
180[M]⁺
151[M - C₂H₅]⁺
152[M - C₂H₄]⁺
153[M - HCN]⁺
Note: The molecular weight of this compound is approximately 180.18 g/mol . The m/z values are for the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For this compound (C₉H₉FN₂O), the theoretical exact mass can be calculated with high precision. An HRMS analysis would be expected to yield a measured m/z value extremely close to this theoretical mass, confirming the elemental composition. This technique is crucial for unambiguous identification, especially when dealing with novel compounds or verifying the products of a chemical synthesis.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound This table is illustrative and shows expected data.

Parameter Value
Molecular Formula C₉H₉FN₂O
Theoretical Exact Mass (Monoisotopic) 182.0702 g/mol
Ion Adduct [M+H]⁺
Theoretical m/z of Adduct 183.0780
Hypothetical Measured m/z 183.0778

Ionization Techniques and Fragmentation Pathway Analysis

Mass spectrometry requires the analyte to be ionized. The choice of ionization technique significantly influences the resulting mass spectrum, particularly the extent of molecular fragmentation.

Ionization Techniques:

Electron Impact (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation. While the molecular ion peak may be weak or absent, the resulting fragmentation pattern is highly reproducible and provides a "fingerprint" for structural elucidation. miamioh.edu

Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar molecules. ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it excellent for determining the molecular weight. miamioh.edu

Chemical Ionization (CI): Another soft ionization method that is gentler than EI, often yielding a more prominent molecular ion peak.

Fragmentation Pathway Analysis: The fragmentation of this compound in a mass spectrometer would provide valuable structural information. While a detailed pathway requires experimental data, likely fragmentation patterns for aromatic amines, ethers, and nitriles can be predicted. miamioh.eduquizlet.com

Under EI conditions, common fragmentation pathways for aromatic compounds include:

Loss of an alkyl radical from the ethoxy group: Cleavage of the ethyl group could lead to the loss of a methyl radical (•CH₃, M-15) or an ethyl radical (•C₂H₅, M-29).

Loss of the nitrile group: The elimination of the CN group (M-26) is a characteristic fragmentation for aromatic nitriles. miamioh.edu

Cleavage involving the amino group: Primary aromatic amines can show signals corresponding to the elimination of HCN (M-27). quizlet.com

Ring fragmentation: The stable aromatic ring can also fragment under high energy, though these pathways are more complex.

Analysis of these fragmentation patterns allows chemists to piece together the molecule's structure, confirming the connectivity of the amino, ethoxy, fluoro, and nitrile substituents on the benzene ring.

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Intermolecular Interactions in the Crystal Lattice

A crystal structure of this compound would reveal the planarity of the benzonitrile (B105546) ring and the orientation of its substituents. The ethoxy group's conformation, specifically the torsion angles of the C-O-C bonds, would be precisely determined. The interplay of steric and electronic effects from the adjacent amino and fluoro groups would dictate the final molecular geometry.

The packing of molecules in the crystal is governed by various non-covalent intermolecular interactions. These interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, are crucial in stabilizing the crystal structure. researchgate.net

Analysis of Hydrogen Bonding Networks and Halogen Bonding Interactions

Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) and the oxygen of the ethoxy group (-OCH₂CH₃) are potential hydrogen bond acceptors. It is highly probable that the crystal structure would feature intermolecular N-H···N or N-H···O hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. nih.gov

Insights into Crystal Packing and Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can arise from variations in crystallization conditions and exhibit different physical properties. A thorough crystallographic study would investigate the potential for polymorphism in this compound by attempting crystallization from various solvents and conditions.

Table 2: Representative Crystallographic Data Parameters This table is illustrative and lists the type of data obtained from an X-ray crystallography experiment.

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ) Dimensions and angles of the repeating unit
Z Number of molecules per unit cell
Bond Lengths (Å) Precise distances between bonded atoms
Bond Angles (°) Angles between adjacent bonds
Torsion Angles (°) Dihedral angles defining molecular conformation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption spectrum is directly related to the molecule's electronic structure.

For this compound, the spectrum is expected to be dominated by π → π* transitions associated with the aromatic benzene ring. The positions and intensities of the absorption maxima (λ_max) are significantly influenced by the substituents on the ring. nist.gov

Amino (-NH₂) and Ethoxy (-OCH₂CH₃) Groups: These are electron-donating groups (activating groups) that increase the electron density of the aromatic ring through resonance. wikipedia.org This effect typically causes a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity (intensity) of the absorption bands compared to unsubstituted benzene. nih.gov

Nitrile (-CN) and Fluoro (-F) Groups: These are electron-withdrawing groups. The nitrile group deactivates the ring through both inductive and resonance effects, while the fluoro group is deactivating by induction but weakly donating by resonance. wikipedia.orgnumberanalytics.com

The combination of strong electron-donating groups (amino, ethoxy) and electron-withdrawing groups on the same aromatic ring can lead to significant intramolecular charge transfer (ICT) character in the electronic transitions, often resulting in absorption bands at longer wavelengths. The UV-Vis spectrum would thus provide key insights into the electronic properties of the molecule. researchgate.net

Computational and Theoretical Investigations of 3 Amino 2 Ethoxy 6 Fluorobenzonitrile

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental electronic properties of molecules. These approaches offer a detailed picture of electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. For 3-Amino-2-ethoxy-6-fluorobenzonitrile, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. mdpi.comanalis.com.my This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

The optimized geometry provides the foundation for subsequent calculations of various molecular properties. Total energy calculations from DFT can be used to assess the thermodynamic stability of the molecule. Furthermore, vibrational frequency analysis can be performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict its infrared and Raman spectra. researchgate.net

Table 1: Representative Theoretical Parameters Calculated using DFT
ParameterDescriptionTypical Basis SetCommon Functional
Geometry OptimizationDetermination of the lowest energy molecular structure.6-311++G(d,p)B3LYP
Total EnergyThe total electronic energy of the molecule at its optimized geometry.6-311++G(d,p)B3LYP
Vibrational FrequenciesCalculation of the vibrational modes of the molecule.6-311++G(d,p)B3LYP

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potential values.

For this compound, the MEP surface would likely show regions of negative potential (typically colored red or yellow) concentrated around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the ethoxy group, as well as the fluorine atom. These areas represent sites susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms of the amino group and the aromatic ring, indicating sites for potential nucleophilic attack. nih.gov The MEP analysis thus provides a qualitative prediction of the molecule's reactive sites.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity and stability. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. analis.com.my For this compound, the distribution of the HOMO and LUMO densities would reveal the regions of the molecule most involved in electron donation and acceptance, respectively, providing further insight into its chemical behavior.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis
ParameterSignificance
HOMO EnergyIndicates the electron-donating capability of the molecule.
LUMO EnergyIndicates the electron-accepting capability of the molecule.
HOMO-LUMO GapRelates to the chemical reactivity and kinetic stability of the molecule.

Study of Noncovalent Interactions within the Molecular Architecture

Noncovalent interactions are crucial in determining the supramolecular structure and crystal packing of molecules. These weaker interactions, though individually less significant than covalent bonds, collectively play a dominant role in the physical properties of materials. researchgate.netresearchgate.net

The presence of an amino group (-NH2) and an ethoxy group (-OCH2CH3) in this compound provides the potential for both intra- and intermolecular hydrogen bonding. The hydrogen atoms of the amino group can act as hydrogen bond donors, while the nitrogen atom of the nitrile group, the oxygen atom of the ethoxy group, and the fluorine atom can act as hydrogen bond acceptors.

Intramolecular hydrogen bonding could occur between the amino group and the adjacent ethoxy group or the fluorine atom, which would influence the conformation of the molecule. Intermolecular hydrogen bonds are expected to play a significant role in the crystal packing, forming networks that stabilize the solid-state structure. nih.gov Computational methods can be used to identify and quantify the strength of these hydrogen bonds by analyzing parameters such as bond distances, angles, and electron density at the bond critical points. nih.gov

In addition to hydrogen bonding, other noncovalent interactions such as halogen bonding and π-stacking can be significant. The fluorine atom in this compound can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule. nih.gov

Mechanistic Studies of Transformation Reactions

The transformation reactions of this compound are expected to be dominated by nucleophilic aromatic substitution (SNAr), a critical reaction class in organic synthesis. In this context, the fluorine atom, activated by the electron-withdrawing nitrile group, serves as a leaving group. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of these reactions.

Mechanistic investigations of SNAr reactions on related fluorobenzonitriles have revealed a spectrum of pathways, ranging from the traditional two-step mechanism involving a Meisenheimer intermediate to a concerted (cSNAr) mechanism where bond formation and bond cleavage occur in a single step. The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring.

Computational studies can map the potential energy surface of the reaction, identifying transition states and intermediates. For instance, in a classic SNAr pathway, the energy profile would show two transition states separated by a valley representing the stable Meisenheimer complex. In contrast, a concerted mechanism would be characterized by a single transition state. The calculated activation energies for these pathways can predict the likelihood of each mechanism. For example, kinetic studies on the reaction of indole (B1671886) with 4-fluorobenzonitrile (B33359) have suggested a borderline mechanism that is subject to general base catalysis. nih.gov

A hypothetical DFT study on the reaction of this compound with a generic nucleophile (Nu-) could be designed to calculate the geometries and energies of the reactants, the Meisenheimer intermediate, the transition states, and the products. The results of such a study would provide insight into the reaction kinetics and thermodynamics.

Table 1: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution Reaction

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Meisenheimer Intermediate-5.8
Transition State 2+10.5
Products-12.3

Note: This table is illustrative and based on typical values for SNAr reactions. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which aids in their identification and characterization. DFT calculations are routinely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) spectra with a high degree of accuracy. ivanmr.commdpi.com

For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in conjunction with a DFT functional (such as B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). mdpi.comruc.dk The calculation provides the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These theoretical predictions can be instrumental in assigning complex NMR spectra and confirming molecular structures. mdpi.comruc.dk

Similarly, computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. The calculation first involves optimizing the molecular geometry to find its lowest energy conformation. Then, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. nih.gov

Table 2: Predicted Spectroscopic Data for a Molecule Analogous to this compound

Spectroscopic ParameterPredicted Value
13C NMR Chemical Shift (C-CN)118.5 ppm
13C NMR Chemical Shift (C-F)162.3 ppm (JC-F = 245 Hz)
1H NMR Chemical Shift (NH2)4.5 ppm
IR Vibrational Frequency (C≡N stretch)2230 cm-1
IR Vibrational Frequency (N-H stretch)3450, 3350 cm-1

Note: This table presents illustrative data based on computational studies of similar substituted benzonitriles. The values for this compound would need to be specifically calculated.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-2-ethoxy-6-fluorobenzonitrile in academic research?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or catalytic amination. For example, the ethoxy group can be introduced via alkoxylation of a halogenated precursor (e.g., 3-bromo-2-ethoxy-6-fluorobenzonitrile) under basic conditions (e.g., NaOH in ethanol at 80°C). The amino group is then introduced via Buchwald-Hartwig amination using a palladium catalyst and ammonia equivalents. Reaction progress should be monitored by TLC or HPLC, and intermediates purified via recrystallization or column chromatography .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for fluorinated benzene), ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.0 ppm for CH₂), and amino protons (δ 5.0–5.5 ppm, broad).
  • IR Spectroscopy : Confirm nitrile (C≡N stretch at ~2220 cm⁻¹) and amino (N-H stretch at ~3350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 195.1 (C₉H₉F₂N₂O) .

Advanced Research Questions

Q. How do the positions of substituents influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The amino group (electron-donating) and fluorine (electron-withdrawing) create competing directing effects. Computational studies (e.g., DFT) predict preferential electrophilic attack at the para position to the amino group (C4) due to resonance stabilization. Experimental validation via nitration (HNO₃/H₂SO₄) shows dominant C4 substitution, confirmed by X-ray crystallography. Comparative analysis with 4-Amino-2-ethoxy-5-fluorobenzonitrile (C5 fluorine) reveals altered regioselectivity, emphasizing steric and electronic interplay .

Q. What computational methods are used to predict the electronic properties of this compound for drug discovery?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinase enzymes). For instance, the ethoxy group enhances hydrophobic interactions in enzyme pockets, while fluorine improves metabolic stability. Validation via in vitro assays (e.g., IC₅₀ measurements) bridges computational and experimental data .

Q. How can researchers resolve contradictions in reaction outcome data when synthesizing derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected regiochemistry or byproducts) require systematic analysis:
  • Cross-Validation : Use GC-MS or LC-MS to identify impurities.
  • Kinetic Studies : Vary reaction temperature/time to isolate intermediates (e.g., nitroso derivatives in oxidation).
  • Isotopic Labeling : Trace amino group incorporation using ¹⁵N-ammonia to confirm reaction pathways.
  • X-Ray Diffraction : Resolve structural ambiguities in crystalline intermediates .

Q. What are the challenges in achieving regioselective functionalization of the benzene ring in this compound?

  • Methodological Answer : Competing directing groups (amino, ethoxy, fluorine) complicate regioselectivity. Strategies include:
  • Protecting Groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) to direct electrophiles to the fluorine-adjacent position.
  • Metal-Mediated Coupling : Suzuki-Miyaura coupling at the para position (C4) using Pd(OAc)₂ and aryl boronic acids.
  • Solvent Effects : Polar aprotic solvents (DMF) favor nitration at C4, while nonpolar solvents (toluene) shift reactivity toward C5 .

Application-Oriented Questions

Q. How is this compound utilized in the design of enzyme inhibitors?

  • Methodological Answer : The compound serves as a scaffold for kinase inhibitors. The nitrile group acts as a hydrogen bond acceptor, while the ethoxy group enhances lipophilicity. For example, derivatives with pyridine rings (e.g., 3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile) show selective binding to tyrosine kinases. Activity is optimized by substituting the amino group with sulfonamides or ureas, followed by IC₅₀ profiling in kinase inhibition assays .

Q. What analytical techniques are critical for studying the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • HPLC-UV/Vis : Monitor degradation products at pH 1–13 (e.g., hydrolysis of nitrile to amide).
  • NMR Kinetics : Track proton exchange in D₂O to assess amino group stability.
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to predict shelf-life under stress conditions (40°C/75% RH) .

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